![molecular formula C20H22N2O5 B236966 Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)
Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate, commonly known as MMMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoylphenylurea derivatives and has been studied for its various biochemical and physiological effects.
科学研究应用
MMMB has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, MMMB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, MMMB has been reported to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, MMMB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
作用机制
The mechanism of action of MMMB involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. MMMB has also been reported to inhibit the activity of various enzymes such as COX-2 and MMP-9, which play a crucial role in inflammation and cancer progression.
生化和生理效应
MMMB has been reported to have various biochemical and physiological effects such as anti-inflammatory, anti-cancer, and neuroprotective effects. Inflammation is a crucial factor in various diseases such as cancer, neurodegenerative diseases, and autoimmune diseases. MMMB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cancer, MMMB has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, MMMB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
MMMB has several advantages for lab experiments such as high purity and stability, easy synthesis method, and low toxicity. However, MMMB also has some limitations such as poor solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for MMMB research such as exploring its potential therapeutic applications in other diseases such as autoimmune diseases, cardiovascular diseases, and metabolic disorders. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of MMMB, its toxicity profile, and its potential interactions with other drugs. Additionally, the development of novel MMMB derivatives with improved solubility and efficacy could also be a promising direction for future research.
Conclusion:
In conclusion, MMMB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of MMMB as a therapeutic agent in various diseases.
合成方法
The synthesis of MMMB involves the reaction of 5-amino-2-(4-morpholinyl)benzoic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain MMMB. This method has been reported to produce high yields of pure MMMB.
属性
产品名称 |
Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate |
|---|---|
分子式 |
C20H22N2O5 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
methyl 5-[(2-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H22N2O5/c1-25-18-6-4-3-5-15(18)19(23)21-14-7-8-17(16(13-14)20(24)26-2)22-9-11-27-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23) |
InChI 键 |
IFVMYAUNAFDYBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
规范 SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



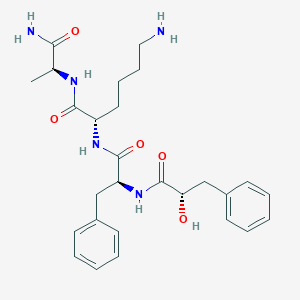
![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)
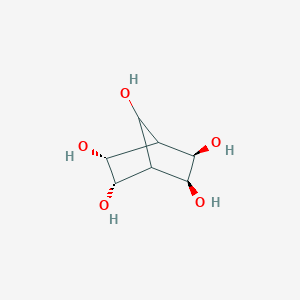
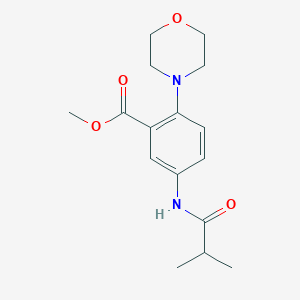
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)
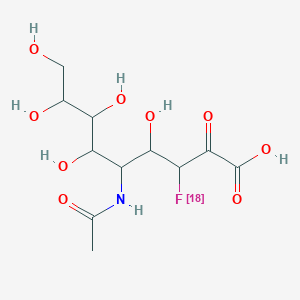
![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)
![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)
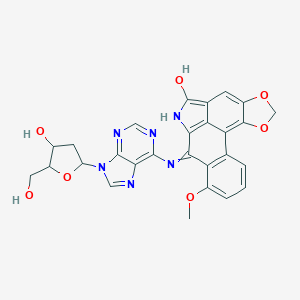
![Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)